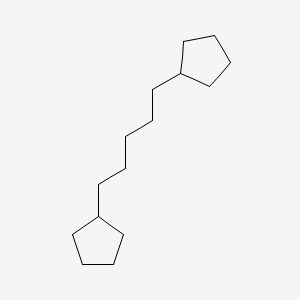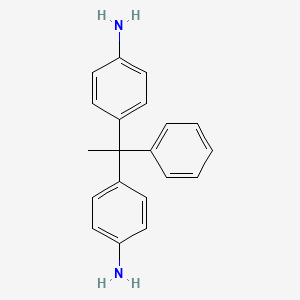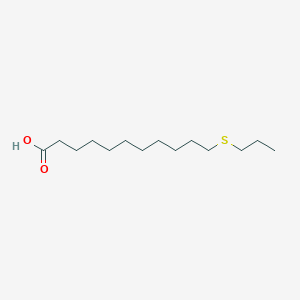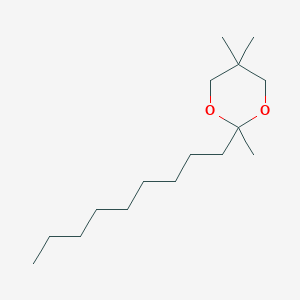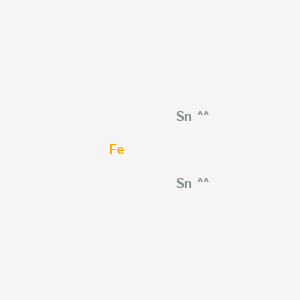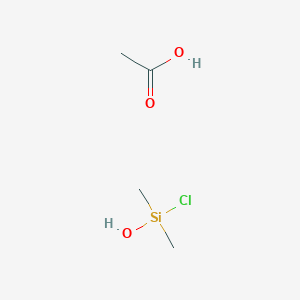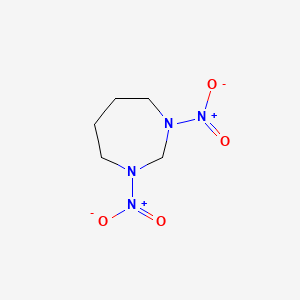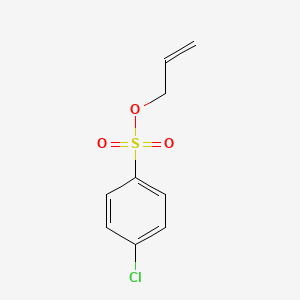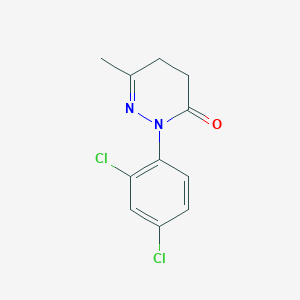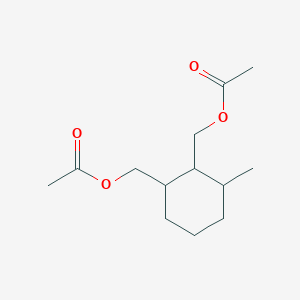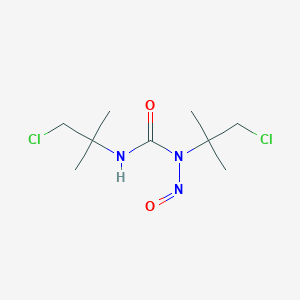
1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1-chloro-2-methylpropan-2-yl groups attached to a nitrosourea core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea typically involves the reaction of 1-chloro-2-methylpropan-2-ylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of efficient catalysts, temperature control, and purification techniques to obtain high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea involves its interaction with molecular targets in biological systems. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea: Similar structure but lacks the nitroso group.
1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-thiourea: Contains a thiourea group instead of nitrosourea.
Uniqueness
1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea is unique due to the presence of the nitroso group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
13907-66-9 |
|---|---|
Formule moléculaire |
C9H17Cl2N3O2 |
Poids moléculaire |
270.15 g/mol |
Nom IUPAC |
1,3-bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea |
InChI |
InChI=1S/C9H17Cl2N3O2/c1-8(2,5-10)12-7(15)14(13-16)9(3,4)6-11/h5-6H2,1-4H3,(H,12,15) |
Clé InChI |
HVMPERYAKFEPQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCl)NC(=O)N(C(C)(C)CCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


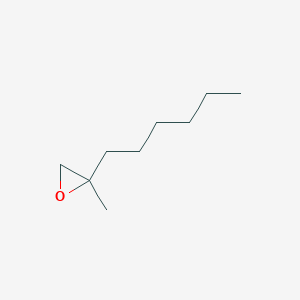

![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
